Mercury(II) thiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

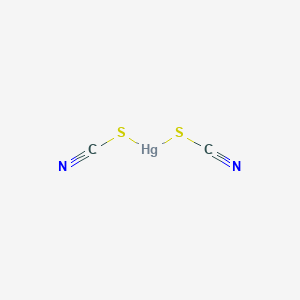

Mercury(II) thiocyanate is an inorganic chemical compound with the formula Hg(SCN)₂. It is a coordination complex of mercury(II) ions and thiocyanate anions. . It appears as a white, odorless powder and is highly toxic.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercury(II) thiocyanate can be synthesized by reacting a soluble thiocyanate salt, such as potassium thiocyanate, with mercury(II) nitrate. The reaction is as follows: [ \text{Hg(NO}_3\text{)}_2 + 2 \text{KSCN} \rightarrow \text{Hg(SCN)}_2 + 2 \text{KNO}_3 ] Due to the low solubility of this compound in water, it precipitates out of the solution. The precipitate is then filtered and dried .

Industrial Production Methods: Industrial production of this compound typically involves similar precipitation methods, where mercury(II) nitrate is reacted with thiocyanate salts under controlled conditions to ensure purity and yield .

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to its other reactions.

Substitution: It reacts with organic halides, yielding products where either sulfur or nitrogen is bound to the organic compound.

Common Reagents and Conditions:

Oxidizing Agents: Such as oxygen, which can lead to the decomposition of this compound.

Organic Halides: React with this compound to form substituted products.

Major Products:

Scientific Research Applications

Mercury(II) thiocyanate has several applications in scientific research:

Chemical Synthesis: It is used as a precursor to synthesize other thiocyanate complexes, such as potassium tris(thiocyanato)mercurate(II) and cesium tris(thiocyanato)mercurate(II).

Analytical Chemistry: It is employed in the determination of chloride ions in water by UV-visible spectroscopy.

Catalysis: Acts as a catalyst for the addition of thiocyanic acid to alkynes.

Mechanism of Action

The mechanism by which mercury(II) thiocyanate exerts its effects involves the dissociation of the compound in solution, releasing thiocyanate ions. These ions can then interact with various molecular targets, such as iron(III) ions, forming complexes that are detectable by spectroscopy . The compound’s catalytic activity in organic reactions involves the activation of thiocyanic acid, facilitating its addition to alkynes .

Comparison with Similar Compounds

- Mercury(II) isothiocyanate

- Mercury(II) sulfocyanide

- Mercury di(thiocyanate)

- Thiocyanic acid, mercury(II) salt

Uniqueness: Mercury(II) thiocyanate is unique due to its ability to form the Pharaoh’s serpent upon ignition, a property not shared by many other mercury thiocyanate compounds. Additionally, its use in chloride ion determination and as a catalyst in organic synthesis highlights its versatility and importance in various scientific fields .

Biological Activity

Mercury(II) thiocyanate (Hg(SCN)₂) is a compound known for its significant biological activity, particularly its toxicological effects on various biological systems. This article explores its mechanisms of action, toxicological profiles, and relevant case studies, supported by data tables and research findings.

This compound belongs to the class of metal thiocyanates, which are metal salts of thiocyanic acid. The biological activity of mercury compounds is primarily attributed to the high-affinity binding of the mercuric ion (Hg²⁺) to thiol or sulfhydryl groups in proteins. This interaction leads to several detrimental effects:

- Oxidative Stress : Mercury induces oxidative stress by altering intracellular thiol status, leading to lipid peroxidation and mitochondrial dysfunction .

- Enzyme Inhibition : It inhibits various enzymes, including aquaporins and protein kinases, disrupting cellular signaling and function .

- Neurotoxicity : Mercury affects neuronal excitability and can impair brain microvascular formation, contributing to neurological deficits .

- Autoimmune Reactions : The compound may trigger autoimmune responses by modifying major histocompatibility complex (MHC) molecules, affecting immune system function .

Toxicological Profile

The toxicity of this compound is well-documented. Below is a summary of its toxicological parameters:

| Parameter | Value |

|---|---|

| LD50 (Oral, Rat) | 46 mg/kg |

| LD50 (Dermal, Rat) | 685 mg/kg |

| LD50 (Intraperitoneal, Mouse) | 3.5 mg/kg |

| Chronic Inhalation Risk Level | 0.0002 mg/m³ |

| Carcinogenicity | Not classified by IARC |

The lethal dose for humans is estimated between 200 to 300 mg . Chronic exposure can lead to severe health issues including kidney damage, neurological disorders, and potential reproductive toxicity .

Case Study 1: Occupational Exposure

A study involving workers in a laboratory setting exposed to mercury compounds demonstrated symptoms consistent with mercury poisoning, including irritability, memory loss, and tremors. Regular monitoring revealed elevated mercury levels in urine samples, indicating significant bioaccumulation over time.

Case Study 2: Environmental Impact

Research has shown that this compound can leach into water sources, leading to bioaccumulation in aquatic organisms. A study on fish exposed to contaminated water showed impaired growth and reproductive capabilities, highlighting the ecological risks associated with this compound.

Research Findings

Recent studies have focused on the molecular structure and interactions of this compound complexes:

- Spectroscopic Studies : Investigations using Raman and UV-visible spectroscopy have characterized the molecular structure of this compound complexes, revealing insights into their reactivity and stability .

- Toxicity Mechanisms : Research indicates that mercury's interaction with cytochrome c oxidase disrupts mitochondrial function, leading to energy production failure in cells reliant on aerobic respiration .

Properties

Molecular Formula |

C2HgN2S2 |

|---|---|

Molecular Weight |

316.8 g/mol |

IUPAC Name |

dithiocyanatomercury |

InChI |

InChI=1S/2CHNS.Hg/c2*2-1-3;/h2*3H;/q;;+2/p-2 |

InChI Key |

GBZANUMDJPCQHY-UHFFFAOYSA-L |

Canonical SMILES |

C(#N)S[Hg]SC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.